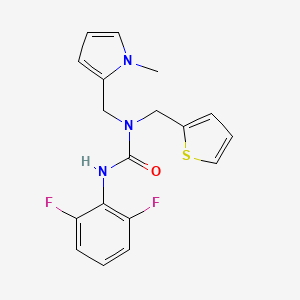
3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H17F2N3OS and its molecular weight is 361.41. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Urea derivatives are significant in medicinal chemistry, often serving as key fragments in drug design due to their versatile biological activities. For instance, diaryl ureas have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects and highlighting their potential as anticancer agents (Jian Feng et al., 2020). This suggests that similar compounds, including the one , could be explored for their therapeutic potential, particularly in oncology.
Anion Receptor Chemistry
The ability of urea derivatives to act as anion receptors due to their hydrogen-bonding capabilities makes them valuable in the development of sensor technologies and materials science. For example, mixed N,S-donor 2-ureidopyridine ligands have shown potential in binding metal ions and anions, facilitating the creation of complex structures with specific binding properties (Naseem Qureshi et al., 2009). This application area might be relevant for the compound in focus, considering its structural features that could enable similar interactions.
Plant Biology and Agriculture
Certain urea derivatives exhibit cytokinin activity, influencing plant growth and development. Research has shown that N-phenyl-N′-(4-pyridyl)urea derivatives can act as cytokinins, affecting tobacco callus bioassay outcomes (Soshiro Takahashi et al., 1978). This suggests potential agricultural applications of similar compounds in enhancing plant growth, tissue culture, and crop yield optimization.
Materials Science and Supramolecular Chemistry
The structural design of urea derivatives allows for their application in materials science, particularly in the development of supramolecular structures. For example, ureidopyrimidones have been utilized for their strong dimerization capabilities via quadruple hydrogen bonding, valuable in creating supramolecular polymers and materials (F. H. Beijer et al., 1998). The unique structure of 3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea could potentially be explored for similar applications in forming novel materials with unique properties.
Propiedades
IUPAC Name |
3-(2,6-difluorophenyl)-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3OS/c1-22-9-3-5-13(22)11-23(12-14-6-4-10-25-14)18(24)21-17-15(19)7-2-8-16(17)20/h2-10H,11-12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKTYUGBGPIMSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2402000.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2402001.png)
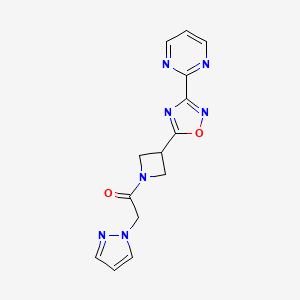
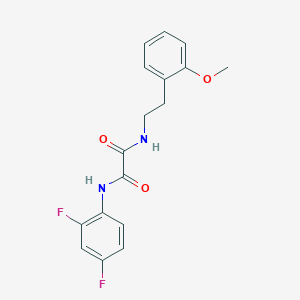
![N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2402004.png)
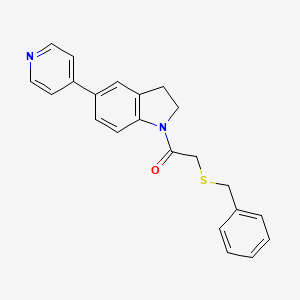

![7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2402011.png)
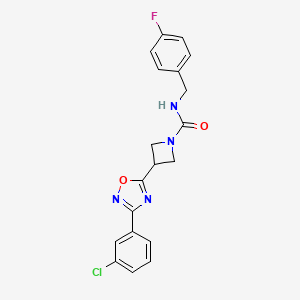
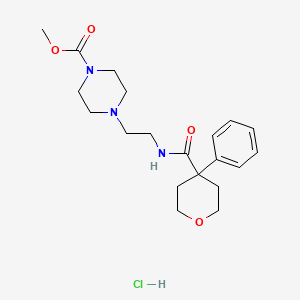
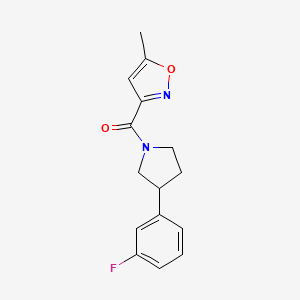
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)
![6-Aminospiro[3.3]heptan-2-ol hydrochloride](/img/structure/B2402023.png)